Thalidomide-5,6-Cl

PROTAC Design Physicochemical Properties E3 Ligase Ligand

Select Thalidomide-5,6-Cl (CAS 2648939-40-4) for your PROTAC design when a more lipophilic CRBN ligand (LogP=1.6) with a unique 5,6-dichloro synthetic handle is required. This cereblon (CRBN) E3 ubiquitin ligase ligand enables selective linker attachment, offering distinct ternary complex formation and degradation profiles compared to 5-OH or 5,6-F analogs. Substituting with a general-purpose thalidomide analog risks unpredictable SAR and experimental reproducibility. Supplied with comprehensive analytical characterization (NMR, LC-MS) and ≥98% HPLC purity, ensuring reliable QC for degrader synthesis and biological evaluation.

Molecular Formula C13H8Cl2N2O4
Molecular Weight 327.12 g/mol
Cat. No. B12410666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5,6-Cl
Molecular FormulaC13H8Cl2N2O4
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
InChIInChI=1S/C13H8Cl2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19)
InChIKeyCRUZGGVJWKEBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5,6-Cl Procurement Guide: A Defined CRBN Ligand for PROTAC Development


Thalidomide-5,6-Cl (CAS 2648939-40-4) is a synthetic, thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand . This compound is a core building block for the assembly of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted recruitment of the CRBN protein for induced protein degradation . Its molecular formula is C13H8Cl2N2O4, with a molecular weight of 327.12 g/mol, and it is characterized by the specific addition of two chlorine atoms at the 5 and 6 positions of the phthalimide ring .

Thalidomide-5,6-Cl: Why Direct Substitution with Other CRBN Ligands Can Compromise Experimental Outcomes


The selection of a CRBN ligand is not trivial; different chemical modifications on the thalidomide scaffold yield ligands with distinct physical and chemical properties. These differences directly impact critical factors in PROTAC design and biological evaluation, such as linker attachment chemistry, solubility, and downstream target engagement [1]. Consequently, substituting Thalidomide-5,6-Cl with a general-purpose thalidomide analog like Thalidomide-5-OH or Pomalidomide without considering these specific parameters can lead to altered ternary complex formation and unpredictable degradation profiles, jeopardizing experimental reproducibility and structure-activity relationship (SAR) studies [2].

Quantitative Evidence Guide for Thalidomide-5,6-Cl: Comparative Data Against Key Analogs


Thalidomide-5,6-Cl vs. Thalidomide-5-OH and Pomalidomide: LogP and tPSA Values for PROTAC Linker Design

The decision to use a specific CRBN ligand is often dictated by its physicochemical properties, which influence the overall drug-likeness of the resulting PROTAC. Thalidomide-5,6-Cl possesses a specific LogP (partition coefficient) and tPSA (topological polar surface area) that are direct outcomes of its 5,6-dichloro substitution . This profile differs from other common building blocks, offering a defined alternative for tuning the hydrophobicity and polarity of the final degrader molecule .

PROTAC Design Physicochemical Properties E3 Ligase Ligand

Class-Level Functional Role: Thalidomide-5,6-Cl as a CRBN Recruiter for Neosubstrate Degradation

As a member of the thalidomide analog class, Thalidomide-5,6-Cl acts by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding is a necessary prerequisite for the recruitment and subsequent degradation of specific neosubstrates [1]. The activity of any PROTAC utilizing this ligand is predicated on its ability to effectively engage CRBN, a function that is well-established for the class [2].

Targeted Protein Degradation Ubiquitin-Proteasome System Multiple Myeloma

Direct Procurement Comparison: Thalidomide-5,6-Cl vs. Thalidomide-5,6-F

The 5,6-dichloro substitution on Thalidomide-5,6-Cl provides a chemically distinct handle compared to the 5,6-difluoro analog (Thalidomide-5,6-F) . This difference is not just nominal; it impacts the compound's electronic properties and potential for further derivatization, such as nucleophilic aromatic substitution, which can be exploited for site-specific linker attachment . The chlorine atoms offer different reactivity and steric bulk compared to fluorine, which can be advantageous in certain synthetic sequences or for modulating the binding conformation of the resulting PROTAC.

PROTAC Linker Chemistry Fluorination vs. Chlorination Cereblon Ligand

Vendor-Specific Product Purity and Documentation

Reproducibility in biological and chemical experiments is contingent upon the use of high-purity, well-characterized reagents. Thalidomide-5,6-Cl is supplied by major research chemical vendors with a stated purity of >98% as determined by HPLC, accompanied by supporting analytical data such as NMR and LC-MS . This level of characterization provides a quantifiable measure of quality that is essential for rigorous scientific work, particularly in sensitive applications like PROTAC assembly and cell-based degradation assays.

Reagent Quality Reproducibility PROTAC Synthesis

Best Research and Industrial Application Scenarios for Thalidomide-5,6-Cl


PROTAC Molecule Assembly and Optimization

Thalidomide-5,6-Cl is a validated building block for the construction of PROTACs. Its specific molecular properties (LogP=1.6, tPSA=83.6 Ų) and 5,6-dichloro substitution make it a useful starting point for optimizing the physicochemical and pharmacokinetic profile of a degrader molecule, particularly when a more lipophilic or less polar CRBN ligand is desired compared to options like Thalidomide-5-OH .

Cereblon-Dependent Targeted Protein Degradation Studies

Researchers can utilize Thalidomide-5,6-Cl as the CRBN-recruiting moiety in heterobifunctional degraders. Based on class-level evidence, the resulting PROTACs are expected to hijack the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein [1].

Synthetic Chemistry and Linker Attachment

The compound's 5,6-dichloro substitution offers a distinct synthetic handle compared to fluorinated analogs like Thalidomide-5,6-F . This can be exploited for selective chemical modification, enabling the attachment of diverse linkers via different reaction conditions and providing a tool for chemists to explore alternative synthetic routes to novel PROTACs.

Quality Control and Analytical Benchmarking

Given its defined purity (>98% by HPLC) and comprehensive analytical characterization (NMR, LC-MS, etc.), Thalidomide-5,6-Cl serves as a reliable reference standard for quality control processes in research laboratories engaged in PROTAC synthesis and biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-5,6-Cl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.